molecular formula C13H13N3O2 B2778996 N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide CAS No. 338753-55-2

N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide

Cat. No.: B2778996
CAS No.: 338753-55-2
M. Wt: 243.266
InChI Key: YIKZJCWIPXZBHY-PKNBQFBNSA-N
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Description

N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyano group, a dimethylamino group, and a benzamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, resulting in the formation of the target compound . Another approach involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the original ones.

Scientific Research Applications

N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide involves its interaction with specific molecular targets and pathways. The cyano and dimethylamino groups play crucial roles in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in various chemical transformations. Its ability to undergo multiple types of reactions and its applications in diverse fields highlight its significance in scientific research and industrial applications.

Properties

IUPAC Name

N-[(E)-2-cyano-3-(dimethylamino)prop-2-enoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-16(2)9-11(8-14)13(18)15-12(17)10-6-4-3-5-7-10/h3-7,9H,1-2H3,(H,15,17,18)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKZJCWIPXZBHY-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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